molecular formula C10H13NO2 B2952405 Methyl 3-amino-2,6-dimethylbenzoate CAS No. 269072-16-4

Methyl 3-amino-2,6-dimethylbenzoate

Cat. No.: B2952405
CAS No.: 269072-16-4
M. Wt: 179.219
InChI Key: FLUHUDWSQQURAP-UHFFFAOYSA-N
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Description

Methyl 3-amino-2,6-dimethylbenzoate is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol . It is a derivative of benzoic acid, featuring an amino group at the 3-position and two methyl groups at the 2- and 6-positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-2,6-dimethylbenzoate can be synthesized through various methods. One common approach involves the reaction of 3-nitro-2,6-dimethylbenzoic acid with methanol in the presence of a catalyst to form the methyl ester. This intermediate is then reduced using hydrogen gas and a palladium catalyst to yield the desired amino compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2,6-dimethylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-2,6-dimethylbenzoate is widely used in scientific research due to its versatile chemical properties. It serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Additionally, it is used in the synthesis of dyes and pigments, as well as in the study of reaction mechanisms and catalysis .

Mechanism of Action

The mechanism of action of Methyl 3-amino-2,6-dimethylbenzoate involves its interaction with various molecular targets. In biological systems, it can act as a precursor to bioactive compounds, influencing metabolic pathways and enzyme activities. The amino group allows for the formation of hydrogen bonds, facilitating interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-2,6-dimethylbenzoate is unique due to the presence of both amino and methyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in synthesis and research, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 3-amino-2,6-dimethylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-6-4-5-8(11)7(2)9(6)10(12)13-3/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUHUDWSQQURAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

269072-16-4
Record name methyl 3-amino-2,6-dimethylbenzoate
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